molecular formula C14H16N2O5 B2913884 Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate CAS No. 224321-90-8

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate

Cat. No.: B2913884
CAS No.: 224321-90-8
M. Wt: 292.291
InChI Key: LCXOHEIXZLJYLK-UHFFFAOYSA-N
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Description

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate is a cinnoline derivative characterized by a fused bicyclic aromatic ring system (cinnoline core) substituted with three methoxy groups at positions 5, 6, and 7, and an ethyl ester moiety at position 2. The methoxy and ester functionalities in this compound likely influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

ethyl 5,6,7-trimethoxycinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-5-21-14(17)10-6-8-9(15-16-10)7-11(18-2)13(20-4)12(8)19-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXOHEIXZLJYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C(=C(C2=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5,6,7-trimethoxycinnoline-3-carboxylate involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of ethyl 5,6,7-trimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to ethyl 5,6,7-trimethoxycinnoline-3-carboxylate, based on shared ester groups, heterocyclic cores, or substituent patterns. Key differences in ring systems, substituents, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents Similarity Score Potential Applications
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (25913-34-2) Thienopyridine (tetrahydro) 2-amino, 6-benzyl, ethyl ester 0.86 Cardiovascular agents, kinase inhibitors
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (65416-85-5) Tetrahydrobenzo[b]thiophene 2-amino, carboxylic acid 0.71 Anticancer, enzyme inhibition
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (72965-16-3) Thiophene 2-amino, 5-isopropyl, ethyl ester 0.69 Antimicrobial, material science
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (N/A) Thiophene 2-amino, 4-isopropyl, ethyl ester 0.67 Synthetic intermediate, agrochemicals

Key Findings:

Core Structure Differences: this compound features a cinnoline core (two fused benzene rings with two nitrogen atoms), which is distinct from the thienopyridine or thiophene cores of the analogs. The tetrahydrothieno[2,3-c]pyridine derivative (similarity 0.86) has a saturated ring system, reducing aromaticity but increasing conformational flexibility for target interactions .

Substituent Effects: The methoxy groups in the target compound may improve lipid solubility and membrane permeability compared to amino or carboxylic acid substituents in analogs (e.g., 65416-85-5). However, the absence of an amino group could reduce hydrogen-bonding interactions with biological targets . The ethyl ester group in the target compound and its analogs (e.g., 72965-16-3) facilitates prodrug strategies or metabolic stability, though hydrolysis rates may vary with ring electronics .

Biological Implications: Thienopyridine derivatives (e.g., 25913-34-2) are reported as kinase inhibitors, suggesting that the target cinnoline derivative might share similar mechanisms but with altered selectivity due to its methoxy substituents . Thiophene-based analogs (similarity 0.67–0.69) exhibit antimicrobial activity, implying that the target compound’s methoxy groups could enhance or modify such effects .

Biological Activity

Ethyl 5,6,7-trimethoxycinnoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that typically includes the condensation of appropriate precursors followed by methoxylation and esterification. The detailed synthetic route is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to potent cytotoxicity.

The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µM)Reference
MCF-715
PC-325
HCT11620

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest in treated cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in treated macrophages.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis as confirmed by flow cytometry analysis.
  • Case Study on Prostate Cancer :
    • In PC-3 cells, the compound not only inhibited cell growth but also downregulated key oncogenes involved in prostate cancer progression.

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